Gemcitabine triphosphate

Multiple Myeloma Nucleoside Analogs Intracellular Pharmacokinetics

Gemcitabine triphosphate (dFdCTP) is the terminal active metabolite that directly inhibits DNA polymerases and incorporates into DNA, bypassing variable prodrug activation by deoxycytidine kinase—a key clinical resistance mechanism. With intracellular half-life ≤19.4 h and dominant AUC of 2,640 μM·h, it is the essential LC-MS/MS calibration standard for quantifying active drug exposure in PBMCs and tumor biopsies. Defined kinetic parameters (Ki: 11.2–14.4 μM for polymerases α/ε; 432-fold reduced incorporation efficiency vs. dCTP for Pol γ) enable precise chain termination and exonuclease resistance assays. Procure this authentic reference standard to eliminate metabolic confounding and benchmark novel delivery technologies with quantitative reproducibility.

Molecular Formula C9H14F2N3O13P3
Molecular Weight 503.14 g/mol
CAS No. 110988-86-8
Cat. No. B1199545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine triphosphate
CAS110988-86-8
Synonyms2',2'-difluorodeoxycytidine 5'-triphosphate
2,2-DF-CTP
Molecular FormulaC9H14F2N3O13P3
Molecular Weight503.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F
InChIInChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
InChIKeyYMOXEIOKAJSRQX-QPPQHZFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemcitabine Triphosphate (CAS 110988-86-8) – Active Metabolite Standard for Nucleoside Analog Research and Oncology Assays


Gemcitabine triphosphate (dFdCTP, CAS 110988-86-8) is the active, intracellular triphosphate metabolite of the prodrug gemcitabine. It is a deoxycytidine analog that exerts its antineoplastic effects by competing with endogenous deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to masked chain termination and subsequent apoptosis [1]. Unlike the parent compound, gemcitabine triphosphate is the direct molecular entity responsible for inhibiting DNA polymerases and disrupting DNA synthesis, making it an essential reference standard for quantitative bioanalysis in oncology research .

Why dFdCTP Cannot Be Substituted by Other Nucleoside Triphosphates or Gemcitabine Prodrugs


Substituting gemcitabine triphosphate with the parent drug gemcitabine or other nucleoside analogs introduces critical variability in experimental systems. Gemcitabine is a prodrug that requires intracellular phosphorylation by deoxycytidine kinase (dCK), a process that is often rate-limited, variable across cell lines, and a key mechanism of clinical resistance [1]. In contrast, gemcitabine triphosphate is the terminal active metabolite, enabling direct interrogation of DNA incorporation kinetics and polymerase inhibition without confounding upstream metabolic activation. Furthermore, triphosphates of analogs like cytarabine (ara-CTP) exhibit different intracellular stability and incorporation dynamics, leading to divergent therapeutic indices that preclude simple interchangeability in mechanistic studies [2].

Quantitative Differentiation of Gemcitabine Triphosphate vs. Structural Analogs and Metabolic Intermediates


Superior Intracellular Accumulation of Gemcitabine Triphosphate vs. Fludarabine and Clofarabine Triphosphates in Multiple Myeloma Cells

In a head-to-head comparison in MM.1S multiple myeloma cells, gemcitabine triphosphate achieved intracellular accumulation exceeding 100 μM, whereas the triphosphates of fludarabine, clofarabine, arabinosylguanine, cytarabine, and troxacitabine each accumulated to less than 20 μM under equivalent incubation conditions [1]. This 5-fold or greater difference in active metabolite concentration directly correlated with enhanced cytotoxicity (IC50 in the nanomolar range for gemcitabine) [1].

Multiple Myeloma Nucleoside Analogs Intracellular Pharmacokinetics

Prolonged Intracellular Retention Half-Life (1.7–19.4 Hours) vs. Short Plasma Half-Life of Prodrug Gemcitabine

The terminal half-life of gemcitabine triphosphate within peripheral blood mononuclear cells ranges from 1.7 to 19.4 hours [1]. In contrast, the plasma half-life of the parent prodrug gemcitabine is significantly shorter, ranging from 42 to 94 minutes for short infusions [1]. This prolonged intracellular retention enables sustained target inhibition and underpins the schedule-dependent efficacy observed in preclinical models, where longer exposure times dramatically reduce IC50 values (e.g., from 31 nM at 1 hour to 0.6 nM at 48 hours in A2780 cells) [2].

Intracellular Pharmacokinetics Drug Retention Therapeutic Window

Markedly Reduced DNA Polymerase γ Incorporation Efficiency (432-fold) Compared to Endogenous dCTP

Using pre-steady state kinetic analysis, dFdCTP was incorporated opposite template dG by human mitochondrial DNA polymerase γ with an efficiency 432-fold lower than that of endogenous dCTP [1]. While this reduced efficiency contributes to the compound's therapeutic window, it also underscores a critical analytical consideration: dFdCTP's kinetic behavior with polymerases is highly specific and cannot be extrapolated from dCTP or other nucleoside triphosphate analogs [1].

DNA Polymerase Kinetics Mitochondrial Toxicity Pre-Steady State Kinetics

Dominant Intracellular dFdCTP Exposure (AUC 2640 μM·h) vs. Inactive dFdUTP Metabolite (AUC 312 μM·h)

A comprehensive clinical pharmacokinetic study of gemcitabine-treated patients revealed that the active triphosphate dFdCTP achieved a mean intracellular area under the concentration-time curve (AUC0-24h) of 2640 μM·h, which is 8.5-fold higher than the AUC of 312 μM·h observed for dFdUTP, the triphosphate of the inactive deaminated metabolite dFdU [1]. This large quantitative disparity confirms that dFdCTP, not dFdUTP, is the predominant active species driving antineoplastic effects, establishing dFdCTP as the essential analytical target for pharmacokinetic/pharmacodynamic (PK/PD) modeling [1].

Metabolite Quantification Intracellular Pharmacokinetics LC-MS/MS Assay Development

Comparable In Vivo Efficacy of dFdCTP-Forming Prodrug Gemcitabine vs. Preformed dFdCTP-Releasing ProTide NUC-1031

NUC-1031, a phosphoramidate ProTide designed to bypass dCK-dependent activation and directly release gemcitabine monophosphate, was evaluated head-to-head against gemcitabine in biliary tract cancer (BTC) models. Surprisingly, NUC-1031 exhibited less potency than gemcitabine in a panel of 10 BTC cell lines and failed to demonstrate superior activity in either in vitro assays or a CDA-high PDX mouse model [1]. This finding indicates that while bypassing the rate-limiting phosphorylation step to generate dFdCTP is a rational design strategy, the sustained intracellular retention and self-potentiation mechanisms inherent to the dFdCTP metabolic pathway from gemcitabine confer non-redundant efficacy advantages that are not simply recapitulated by alternative delivery methods [1].

Prodrug Comparison Resistance Mechanisms Biliary Tract Cancer

Inhibitory Activity Against Replicative DNA Polymerases α and ε (Ki = 11.2 μM and 14.4 μM)

Gemcitabine triphosphate acts as a competitive inhibitor of human DNA polymerases α and ε, with apparent Ki values of 11.2 μM and 14.4 μM, respectively . While class-level comparisons with other chain-terminating nucleoside analogs are limited by divergent assay conditions, these Ki values provide quantitative benchmarks for distinguishing direct polymerase inhibition from the compound's more potent mechanism of masked chain termination following DNA incorporation [1]. This dual mechanism—competitive inhibition of the polymerase active site and subsequent chain termination—is a differentiating feature that necessitates careful assay design when using dFdCTP as a tool compound.

Enzyme Inhibition DNA Replication Nucleoside Analogs

Optimal Application Scenarios for Gemcitabine Triphosphate in Oncology Research and Bioanalysis


Calibration Standard for LC-MS/MS Quantification of Intracellular dFdCTP in Clinical PK/PD Studies

The pronounced intracellular retention (half-life up to 19.4 hours) and dominant AUC of dFdCTP (2640 μM·h) relative to inactive metabolites [1] make pure gemcitabine triphosphate an essential calibration standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays quantifying active drug exposure in patient-derived PBMCs or tumor biopsies. Accurate quantitation is critical for correlating systemic dosing with target engagement and therapeutic outcomes.

In Vitro DNA Incorporation and Chain Termination Assays Using Purified Polymerases

The precise kinetic parameters established for dFdCTP incorporation by DNA polymerase γ (432-fold reduced efficiency vs. dCTP) [2] and its inhibitory Ki values for polymerases α and ε (11.2–14.4 μM) position this compound as a defined tool for studying the mechanisms of masked chain termination and exonuclease resistance. Researchers can use these quantitative benchmarks to design primer extension assays that distinguish incorporation-dependent effects from direct enzyme inhibition.

Benchmarking Novel Gemcitabine Prodrugs and Nanoparticle Delivery Systems

Comparative studies such as the head-to-head evaluation of NUC-1031 versus gemcitabine [3] demonstrate that gemcitabine triphosphate remains the gold-standard active metabolite for benchmarking new delivery technologies. Procurement of authentic dFdCTP allows researchers to establish quantitative LC-MS/MS methods for measuring the intracellular release of the active triphosphate from novel formulations, providing a direct readout of prodrug or nanocarrier efficiency.

Investigating Nucleoside Analog Cross-Resistance and Metabolite Accumulation in Cancer Cell Panels

The >5-fold higher intracellular accumulation of gemcitabine triphosphate compared to the triphosphates of fludarabine, clofarabine, and cytarabine in multiple myeloma cells [4] underscores its utility as a comparator compound in resistance mechanism studies. Using dFdCTP as a reference standard, researchers can quantitatively dissect the contributions of cellular uptake, dCK activity, and deamination pathways to differential analog sensitivity across cancer cell line panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemcitabine triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.